1,3-Dichloro-2-(2-isocyanoethyl)benzene
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Overview
Description
Preparation Methods
The synthesis of 1,3-Dichloro-2-(2-isocyanoethyl)benzene typically involves the reaction of 1,3-dichlorobenzene with an appropriate isocyanide precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1,3-Dichloro-2-(2-isocyanoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The isocyanoethyl group can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of functionalized compounds .
Scientific Research Applications
1,3-Dichloro-2-(2-isocyanoethyl)benzene has several
Properties
IUPAC Name |
1,3-dichloro-2-(2-isocyanoethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-12-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHLCZIMISAKKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=C(C=CC=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374190 |
Source
|
Record name | 1,3-dichloro-2-(2-isocyanoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602262-86-2 |
Source
|
Record name | 1,3-dichloro-2-(2-isocyanoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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